

safety data sheet (SDS) for 2-(4-iodophenyl)propanal

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(4-iodophenyl)propanal

CAS No.: 70991-79-6

Cat. No.: B6147346

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Technical Whitepaper: Mechanistic Safety, Handling, and Decontamination of **2-(4-iodophenyl)propanal**

Executive Summary

2-(4-iodophenyl)propanal (CAS No. 70991-79-6) is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Featuring both an electrophilic propanal moiety and a cross-coupling-ready aryl iodide, it serves as a critical intermediate for complex drug scaffolds. However, this dual reactivity profile necessitates stringent, mechanistically informed safety protocols. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate, providing researchers with the causal logic behind the compound's hazards and self-validating protocols for its safe handling.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of **2-(4-iodophenyl)propanal** is the first step in mitigating its risks. The compound shares structural and toxicological similarities with analogs like 2-phenylpropanal[2] and 4-iodobenzaldehyde[3].

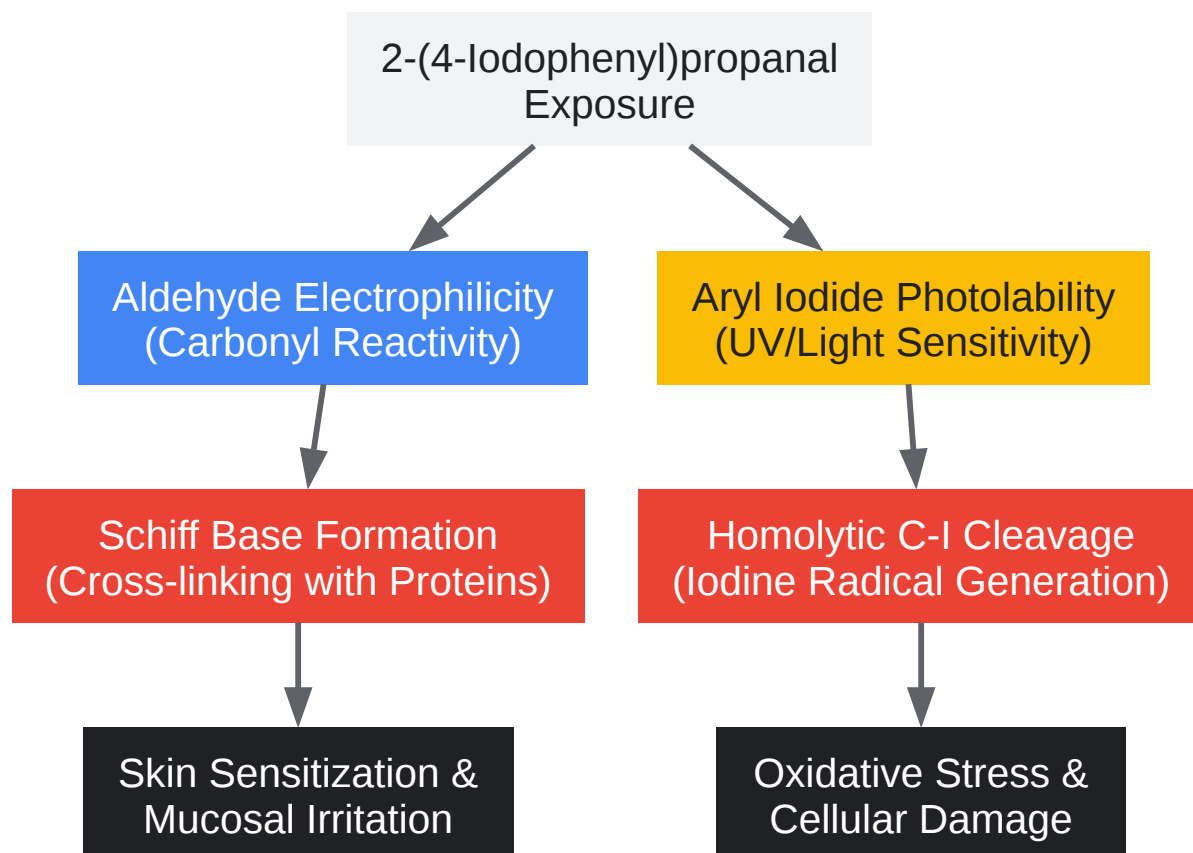
Property / Hazard Class	Value / Classification	Mechanistic Rationale
CAS Number	70991-79-6[1]	Unique identifier for the specific para-iodo isomer.
Molecular Weight	260.07 g/mol [1]	The heavy iodine atom significantly increases density and lipophilicity compared to non-halogenated analogs.
Physical State	Pale yellow liquid/solid	Characteristic of halogenated aryl aldehydes; a dark color shift indicates photolytic iodine liberation[3].
Skin/Eye Irritation	Category 2 (H315, H319)	The carbonyl carbon undergoes rapid nucleophilic attack by physiological amines on mucosal surfaces.
Respiratory Irritation	STOT SE 3 (H335)	Vapor pressure of the propanal group facilitates inhalation exposure, requiring adequate ventilation[4].
Storage Requirements	2-8 °C, Inert Atmosphere,[5]	Prevents auto-oxidation of the aldehyde to a carboxylic acid and mitigates light-induced degradation.

Mechanistic Toxicology & Biological Pathways

The toxicity of **2-(4-iodophenyl)propanal** is driven by two distinct chemical pathways:

- **Electrophilic Adduction:** The aldehyde group is highly reactive toward primary amines found in skin and mucosal proteins (e.g., lysine residues). This reaction forms Schiff bases, leading to protein cross-linking, which the immune system recognizes as foreign, triggering sensitization and severe irritation[6].

- Photolytic Cleavage: Aryl iodides are intrinsically sensitive to ultraviolet (UV) light. Homolytic cleavage of the carbon-iodine (C-I) bond generates highly reactive iodine radicals and aryl radicals. In biological tissues, these radicals propagate oxidative stress pathways, causing localized cellular damage[7].



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Mechanistic pathways of **2-(4-iodophenyl)propanal** toxicity via electrophilic and photolytic routes.

Self-Validating Experimental Protocols

Protocol A: Inert-Atmosphere Handling and Reaction Setup

To prevent degradation and minimize exposure, the compound must be handled using rigorous Schlenk line techniques.

- Step 1: Preparation: Flame-dry all glassware under vacuum. Causality: Ambient moisture competes as a nucleophile, potentially forming hydrates with the aldehyde and altering reaction stoichiometry.
- Step 2: Transfer: Transfer the reagent using gas-tight syringes under an Argon atmosphere. Causality: Argon is denser than Nitrogen, providing a superior blanket against atmospheric oxygen, which rapidly auto-oxidizes aldehydes to their corresponding carboxylic acids.
- Step 3: Validation: Before use, validate reagent integrity via Thin-Layer Chromatography (TLC) or crude

H-NMR. Validation Check: A shift in the aldehyde proton peak (~9.8 ppm) or the appearance of a broad carboxylic acid peak (~11-12 ppm) indicates hazardous degradation.

Protocol B: Mechanistic Quenching and Decontamination

Disposing of bifunctional halogenated aldehydes requires a dual-action quench to neutralize both reactive sites.

- Step 1: Aldehyde Quenching: To the post-reaction mixture, slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Causality: Bisulfite acts as a strong nucleophile, attacking the aldehyde to form a water-soluble, non-volatile -hydroxy sulfonate adduct, eliminating inhalation risks.
- Step 2: Iodine Quenching: Add aqueous sodium thiosulfate (Na₂S₂O₃) to the mixture to reduce any residual iodine to iodide.

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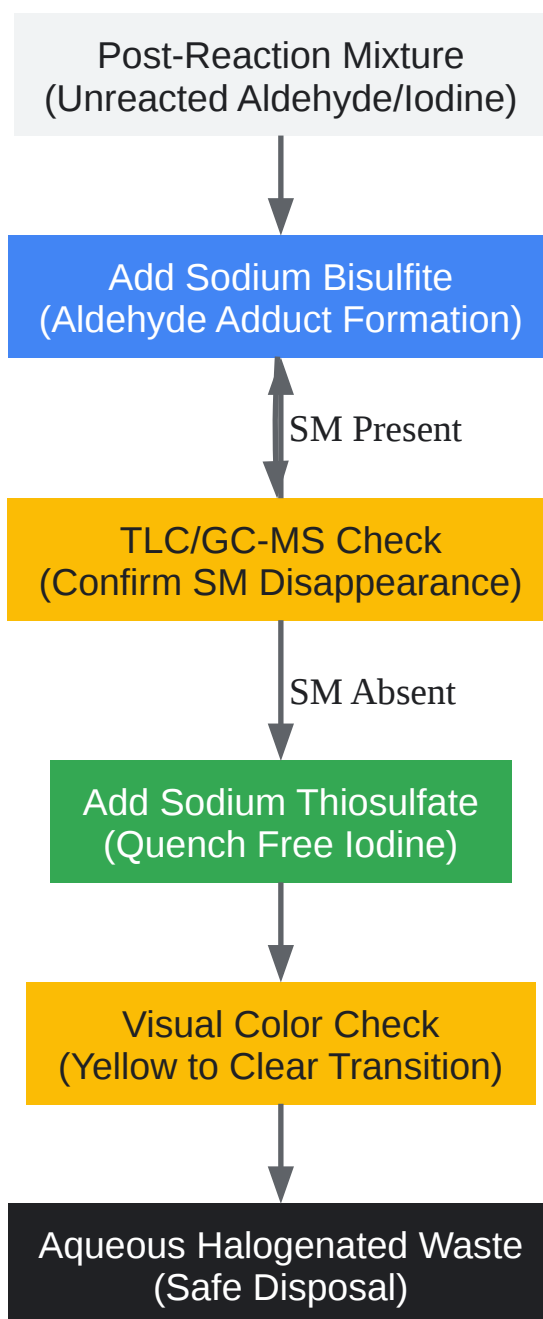
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). Causality: If any free iodine (I

) was generated via photolysis, thiosulfate reduces the elemental iodine to harmless, water-soluble iodide (I

).

- Step 3: Validation: The system self-validates through a visual colorimetric shift and chromatographic confirmation.



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Self-validating quenching workflow for **2-(4-iodophenyl)propanal** using bisulfite and thiosulfate.

Emergency Response Workflows

In the event of an accidental exposure, the mechanistic properties of the compound dictate the response:

- Dermal Exposure: Wash immediately with copious amounts of water and a polyethylene glycol (PEG)-based cleanser[7]. Causality: The lipophilic nature of the iodinated aromatic ring makes it poorly soluble in water alone; PEG effectively solubilizes and removes the compound before Schiff base formation occurs.
- Ocular Exposure: Flush eyes continuously for a minimum of 15 minutes[4]. Causality: The rapid kinetics of aldehyde-protein cross-linking means that immediate, prolonged dilution is the only way to prevent permanent corneal scarring.

References

- Title: 2-Phenylpropanal | C₉H₁₀O | CID 7146 Source: PubChem (National Center for Biotechnology Information) URL:[[Link](#)]

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Sources

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